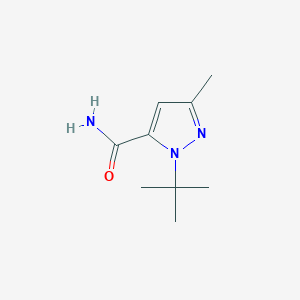

2-tert-Butyl-5-methyl-2H-pyrazole-3-carboxylic acid amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

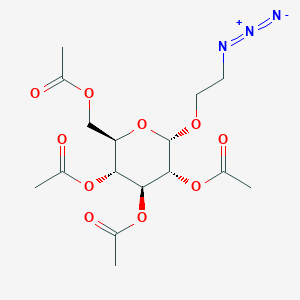

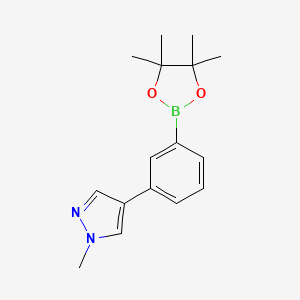

2-tert-Butyl-5-methyl-2H-pyrazole-3-carboxylic acid amide is a pyrazole derivative. It has a molecular formula of C9H15N3O and a molecular weight of 181.24 g/mol .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . There are several methods for the synthesis of pyrazoles, including the reaction of 1,3-diols with arylhydrazines to provide pyrazoles , the reaction of dialkyl azodicarboxylates with substituted propargylamines , and the Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Molecular Structure Analysis

The amide group in the molecule is planar - the carbon, oxygen, nitrogen, and the first atom of each of the R groups on carbon and nitrogen lie in the same plane . The C−N bond distance is intermediate between the typical single bond C−N distance and the double bond C=N distance . This indicates that the amide group is a hybrid structure of the valence-bond forms .Chemical Reactions Analysis

Amides can undergo a variety of chemical reactions. For example, they can participate in nucleophilic acyl substitution reactions . The reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .Physical And Chemical Properties Analysis

Amides generally have high boiling points and melting points . These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding . The lower members of the series are soluble in water, with borderline solubility occurring in those that have five or six carbon atoms .Scientific Research Applications

2-tert-Butyl-5-methyl-2H-pyrazole-3-carboxylic acid amide has been widely used in the fields of organic synthesis, pharmaceutical research and development, and materials science. In organic synthesis, it is used as a reagent, catalyst, and/or ligand. It has been used in the synthesis of a variety of organic molecules, including pharmaceuticals, polymers, and dyes. In pharmaceutical research and development, it has been used to synthesize drugs and to study the structure and function of proteins. In materials science, it has been used to synthesize nanomaterials and to study their properties.

Mechanism of Action

2-tert-Butyl-5-methyl-2H-pyrazole-3-carboxylic acid amide functions as a nucleophile in organic synthesis reactions. It attacks the electrophilic carbon atom of the carboxylic acid, forming a covalent bond. This reaction is the basis for many of the syntheses involving this compound.

Biochemical and Physiological Effects

This compound has not been studied for its biochemical and physiological effects. As it is used primarily as a reagent, catalyst, and/or ligand in organic synthesis, it is not expected to have any direct effects on the human body.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-tert-Butyl-5-methyl-2H-pyrazole-3-carboxylic acid amide in laboratory experiments is its low cost and availability. It is easily synthesized from readily available starting materials and can be stored for long periods of time without degradation. However, this compound is a highly reactive compound and must be handled with care. It should be stored in an inert atmosphere and handled in a fume hood.

Future Directions

There are a number of potential future directions for research involving 2-tert-Butyl-5-methyl-2H-pyrazole-3-carboxylic acid amide. These include further study of its use in organic synthesis, pharmaceutical research, and materials science. Additionally, further research could be conducted into the mechanism of action of this compound and its potential biochemical and physiological effects. Finally, further research could be conducted into the development of new synthetic methods and materials using this compound.

Synthesis Methods

2-tert-Butyl-5-methyl-2H-pyrazole-3-carboxylic acid amide can be synthesized from the reaction of 2-tert-butyl-5-methyl-2H-pyrazole-3-carboxylic acid and an amine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The reaction proceeds via a nucleophilic substitution reaction, in which the amine acts as a nucleophile, attacking the electrophilic carbon atom of the carboxylic acid. The reaction is usually complete within a few hours.

properties

IUPAC Name |

2-tert-butyl-5-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-6-5-7(8(10)13)12(11-6)9(2,3)4/h5H,1-4H3,(H2,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNXOZRYBASBDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)N)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-6-methylH-imidazo[1,2-a]pyridine](/img/structure/B6357650.png)

![5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6357656.png)